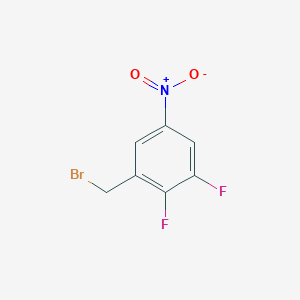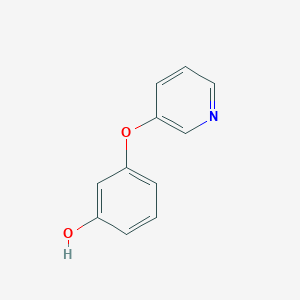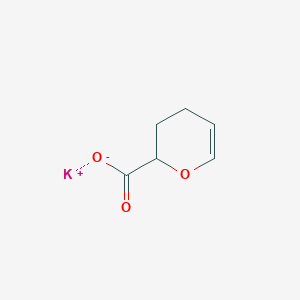
1-(Boc-amino)-3,3-difluoro-ciclobutanocarboxilato de isopropilo
Descripción general
Descripción
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that features a cyclobutane ring substituted with difluoro groups and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are amines, amino acids, and peptides . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .
Mode of Action
The compound acts by protecting the amine group in the target molecules. The Boc group (tert-butoxycarbonyl) in the compound is a carbamate, which is used in organic synthesis to introduce a protective group for amines . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 293.31 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the protection of the amine group in the target molecules. This protection allows for further reactions to be carried out on the molecule without affecting the amine group . After these reactions are complete, the Boc group can be removed to yield the free amine .
Action Environment
The action of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is involved, requires specific reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving difluoroalkenes.
Introduction of the Boc-Protected Amino Group: The amino group is protected using Boc anhydride (di-tert-butyl dicarbonate) under mild reaction conditions, often in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The isopropyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions.
Major Products
Substitution: Variously substituted cyclobutane derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 1-(Boc-amino)-cyclobutanecarboxylate: Lacks the difluoro groups, resulting in different reactivity and applications.
Isopropyl 1-(Boc-amino)-3,3-dichloro-cyclobutanecarboxylate: Contains chlorine substituents instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
The presence of difluoro groups in Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to novel applications in drug development and other fields .
Propiedades
IUPAC Name |
propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGAOZAPAHGPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)






![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)


![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

